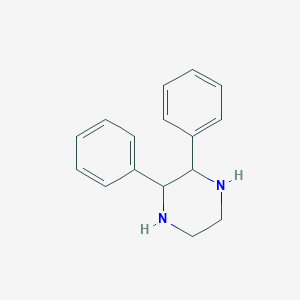

2,3-Diphenylpiperazine

Descripción general

Descripción

2,3-Diphenylpiperazine is a chemical compound from the phenylpiperazine family . It contains a total of 38 bonds; 20 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, and 2 secondary amines (aliphatic) .

Synthesis Analysis

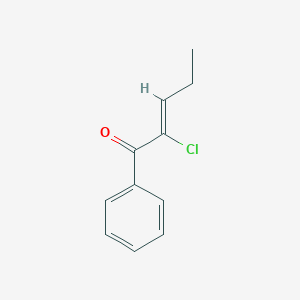

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of 2,3-diphenylpiperazine contains total 38 bond(s); 20 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 12 aromatic bond(s), 3 six-membered ring(s), and 2 secondary amine(s) (aliphatic) .Chemical Reactions Analysis

The 2,3-diphenylpiperazine molecule contains a total of 36 atom(s). There are 18 Hydrogen atom(s), 16 Carbon atom(s), and 2 Nitrogen atom(s) .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

2,3-Diphenylpiperazine derivatives have been investigated for their potential in combating bacterial and fungal infections. Novel diphenylpiperazine 1,2,3-triazole derivatives, for instance, have shown in vitro activity against bacteria such as Bacillus subtilis, Micrococcus luteus, Bacillus proteus, Escherichia coli, and B. typhi. These compounds have also demonstrated moderate activity against fungi like Candida albicans and Saccharomyces cerevisiae .

Cytotoxicity Against Cancer Cells

Certain derivatives of 2,3-Diphenylpiperazine have been found to exhibit cytotoxic effects against cancer cell lines. For example, specific triazole-linked nitroimidazole piperazine compounds were effective in vitro against the PC-3 cell line, with cell survival rates dropping significantly at higher concentrations .

Enantiomeric Resolution and Purity Enhancement

The compound has been used in the resolution of racemic mixtures to obtain enantiomerically pure samples. Techniques involving (1S)-(+)-10-camphorsulfonic acid have been employed to achieve high enantiomeric excess (ee) percentages. This process is crucial for creating substances with desired chiral properties, which can have significant implications in pharmaceutical applications .

Ligand in Metal Complexes

N,N’-Disubstituted piperazines, which include 2,3-Diphenylpiperazine, are utilized as ligands in metal complexes. These complexes can have various applications, including catalysis and material science .

Pharmacological Properties

The structural motif of 2,3-Diphenylpiperazine forms the basis of various natural products that exhibit favorable pharmacological properties. It’s a key scaffold in the development of compounds with potential therapeutic effects .

Molecular Docking Studies

2,3-Diphenylpiperazine derivatives have been used in molecular docking studies to understand their interaction with biological targets. For instance, molecular docking experiments suggested that certain compounds could insert into DNA hexamer duplexes, forming hydrogen bonds with guanine, which could be a mechanism for their antibacterial activity .

Mecanismo De Acción

Target of Action

It’s known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

It’s known that piperazine derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

It’s known that piperazine derivatives can affect various biochemical pathways, leading to a wide range of biological and pharmaceutical activities .

Result of Action

It’s known that piperazine derivatives can have various effects at the molecular and cellular level, contributing to their wide range of biological and pharmaceutical activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-diphenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYCTQXWYWRZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280105 | |

| Record name | 2,3-diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diphenylpiperazine | |

CAS RN |

143699-24-5 | |

| Record name | 2,3-diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

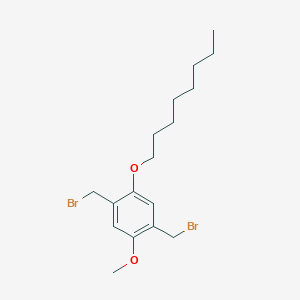

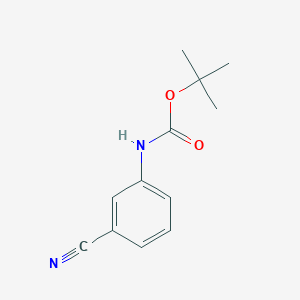

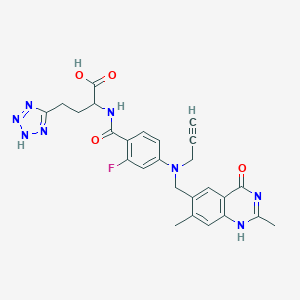

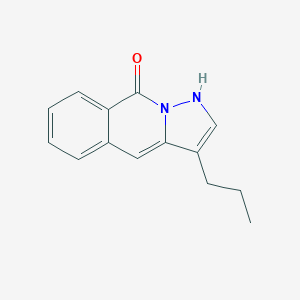

Feasible Synthetic Routes

Q & A

Q1: What synthetic routes are available for the production of 2,3-diphenylpiperazine?

A: 2,3-Diphenylpiperazine can be synthesized through the intramolecular reductive coupling of diimines using a Zinc/Titanium(IV) isopropoxide dichloride (Zn/Ti(O(i)Pr)2Cl2) catalyst system. [] This method generally yields a racemic mixture of the trans-diastereomer with high diastereoselectivity (dl/meso ratio >99%:<1%). []

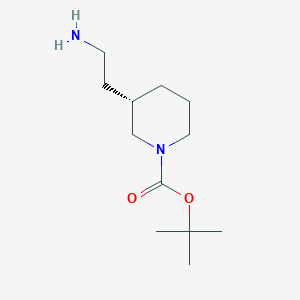

Q2: Can enantiomerically pure 2,3-diphenylpiperazine be obtained?

A: Yes, resolution of racemic (±)-trans-2,3-diphenylpiperazine can be achieved. Partial resolution is possible with L-(+)-tartaric acid, and further enrichment to >99% enantiomeric excess (ee) can be achieved by forming hydrogen-bonded salt aggregates with oxalic acid. [, ] An alternate method utilizes (1S)-(+)-10-camphorsulfonic acid for efficient resolution of the racemic mixture. []

Q3: What are the potential applications of enantiomerically pure 2,3-diphenylpiperazine?

A: Enantiopure 2,3-diphenylpiperazine derivatives can be utilized as chiral building blocks for the synthesis of more complex molecules. For example, they can be converted to chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. [] These DABCO derivatives have potential applications in asymmetric catalysis.

Q4: Are there any known reactions of 2,3-diphenylpiperazine derivatives?

A: Yes, 2,3-diphenyl-5,6-dihydropyrazine, a precursor to 2,3-diphenylpiperazine, is known to react with hydrogen cyanide to form 2,3-dicyano-2,3-diphenylpiperazine. [] Additionally, 2,3-diphenylpiperazine derivatives exhibit cis-trans isomerization upon exposure to light. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)